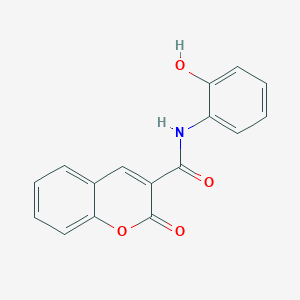
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phényl- : est un composé organique complexe qui appartient à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Thiazole, 2-(2-perhydroazepinylidenamino)-4-phényl- implique généralement des réactions organiques en plusieurs étapes. Les voies de synthèse courantes peuvent inclure :
Formation du cycle thiazole : Cela peut être obtenu par la synthèse de thiazole de Hantzsch, qui implique la cyclisation d'α-halocétone avec des thioamides.
Introduction du groupe phényle :
Attachement du groupe perhydroazepinylidenamino : Cette étape pourrait impliquer la réaction de l'intermédiaire thiazole avec un dérivé d'amine approprié dans des conditions spécifiques.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, d'environnements de réaction contrôlés et de techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phényl- : peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction pourraient conduire à la formation de dihydrothiazoles.
Substitution : Le groupe phényle et le cycle thiazole peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Hydrure d'aluminium et de lithium, borohydrure de sodium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendront des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes, tandis que la substitution peut introduire divers groupes fonctionnels sur le cycle thiazole ou le groupe phényle.
Applications de la recherche scientifique
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phényl- :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l'étude des interactions enzymatiques et de la liaison des protéines.
Médecine : Applications possibles dans le développement de médicaments, en particulier pour les composés ciblant des voies biologiques spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du Thiazole, 2-(2-perhydroazepinylidenamino)-4-phényl- dépendra de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, influençant les voies biochimiques. Le groupe perhydroazepinylidenamino pourrait jouer un rôle dans la liaison à des sites spécifiques, tandis que le cycle thiazole pourrait être impliqué dans le transfert d'électrons ou la stabilisation des intermédiaires réactifs.
Applications De Recherche Scientifique
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly for compounds targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The perhydroazepinylidenamino group could play a role in binding to specific sites, while the thiazole ring might be involved in electron transfer or stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazole, 2-aminothiazole : Un dérivé de thiazole plus simple ayant des applications dans les produits pharmaceutiques.
Thiazole, 4-phénylthiazole : Structure similaire mais sans le groupe perhydroazepinylidenamino.
Benzothiazole : Contient un cycle benzène fusionné, offrant des propriétés chimiques différentes.
Singularité
Thiazole, 2-(2-perhydroazepinylidenamino)-4-phényl- : est unique en raison de la présence du groupe perhydroazepinylidenamino, qui peut conférer une réactivité chimique et une activité biologique distinctes par rapport aux autres dérivés de thiazole.
Propriétés
Formule moléculaire |
C15H17N3S |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
4-phenyl-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-3-7-12(8-4-1)13-11-19-15(17-13)18-14-9-5-2-6-10-16-14/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18) |
Clé InChI |
AXONBKLGUAWURH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NCC1)NC2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
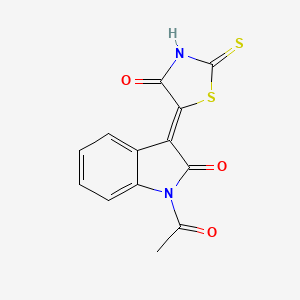
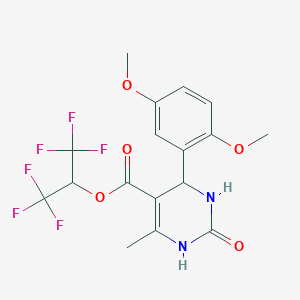
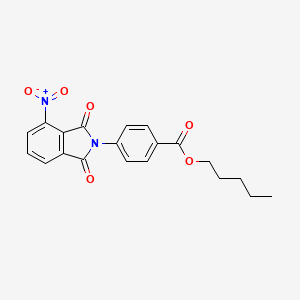
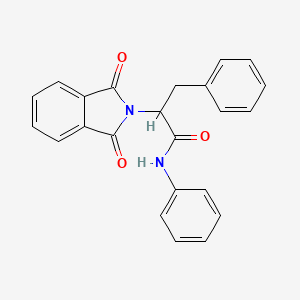
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707291.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)
